molecular formula C11H11N7O B13045520 2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide

2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide

Cat. No.: B13045520
M. Wt: 257.25 g/mol
InChI Key: UHYJBSAMRWXAAQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H11N7O

Molecular Weight

257.25 g/mol

IUPAC Name

N-[(Z)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide

InChI

InChI=1S/C11H11N7O/c1-7-4-9-14-5-8(6-18(9)17-7)11(13)16-15-10(19)2-3-12/h4-6H,2H2,1H3,(H2,13,16)(H,15,19)

InChI Key

UHYJBSAMRWXAAQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN2C=C(C=NC2=C1)/C(=N/NC(=O)CC#N)/N

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=NNC(=O)CC#N)N

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Comparative Analysis of Key Analogues
Compound Name / ID Core Structure Substituents / Functional Groups Key Properties / Activities References
Target Compound: 2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide Pyrazolo[1,5-a]pyrimidine - 2-Methyl
- 6-Carboximidoyl-linked cyanoacetohydrazide
Antimicrobial activity; used in heterocyclic synthesis
2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine - 4-Cyanophenyl
- 5-Methylfuran
IR: 3423 cm⁻¹ (NH), 2209 cm⁻¹ (CN); antimicrobial
2-cyano-N′-(2-chlorobenzylidene)acetohydrazide Benzohydrazone - 2-Chlorophenyl
- Cyano group
Trans C=N configuration; N–H···O hydrogen bonds in crystals
2-cyano-N'-(7-methyltetrazolo[1,5-a]quinolin-4-ylmethylene)acetohydrazide (9) Tetrazolo-quinoline - 7-Methyltetrazoloquinoline
- Cyanoacetohydrazide
Synthesized via Knoevenagel condensation; thiazole formation

Physicochemical and Spectral Properties

  • Melting Points: Target Compound: Not explicitly reported, but similar hydrazides (e.g., benzohydrazones) exhibit m.p. 213–246°C . Compound 11b: 213–215°C .
  • Spectral Data: IR: Cyano (CN) stretches at ~2200 cm⁻¹ and NH bands at ~3400 cm⁻¹ are common across analogues . NMR: Pyrazolo[1,5-a]pyrimidine protons resonate at δ 6.5–8.0 ppm, while methyl groups appear at δ 2.2–2.4 ppm .

Key Research Findings and Innovations

  • Green Synthesis: Mechanochemical grinding with L-proline enables solvent-free, high-yield synthesis of hydrazide derivatives, reducing waste and energy consumption .
  • Structural Diversity : The pyrazolo[1,5-a]pyrimidine core allows modular functionalization, enabling tailored biological or material properties .
  • Biological Potency: Cyano and hydrazide groups enhance ligand-receptor interactions, making these compounds potent enzyme inhibitors (e.g., dipeptidyl peptidase-4) .

Biological Activity

2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

Synthesis

The synthesis of 2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide typically involves the condensation of 2-methylpyrazolo[1,5-a]pyrimidine derivatives with hydrazine or hydrazone precursors. This process often yields various derivatives that can be screened for biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds related to 2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including HepG2 and 769-P cells. The mechanism of action often involves the inhibition of specific signaling pathways such as COX-2, which is linked to tumor proliferation and survival .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG215COX-2 inhibition
Compound B769-P10Apoptosis induction
Compound CMCF-720Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, certain derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. The lipophilicity of these compounds plays a crucial role in their ability to penetrate microbial membranes .

Table 2: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)
Compound DE. coli32
Compound ES. aureus16
Compound FC. albicans64

Case Studies

  • Study on Cytotoxicity : A recent investigation synthesized several hydrazide-hydrazone derivatives based on the core structure of 2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide. The study found that certain modifications significantly increased selectivity and potency against cancer cell lines .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of similar compounds revealed that modifications in the pyrazolo-pyrimidine structure enhanced activity against resistant strains of bacteria .

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